Cas no 1851469-73-2 (benzyl N-(2-ethyl-5-nitrophenyl)carbamate)

Benzyl N-(2-ethyl-5-nitrophenyl)carbamate is a synthetic carbamate derivative characterized by its nitro-substituted aromatic ring and benzyl ester group. This compound is primarily utilized in organic synthesis and pharmaceutical research as an intermediate for the development of more complex molecules. Its key advantages include structural versatility, enabling further functionalization, and stability under standard laboratory conditions. The presence of the nitro group enhances reactivity in electrophilic substitution reactions, while the carbamate moiety provides a handle for selective modifications. This makes it a valuable building block in medicinal chemistry and agrochemical applications. Proper handling is recommended due to potential sensitivity to light and moisture.
benzyl N-(2-ethyl-5-nitrophenyl)carbamate structure
1851469-73-2 structure
Product Name:benzyl N-(2-ethyl-5-nitrophenyl)carbamate
CAS No:1851469-73-2
MF:C16H16N2O4
MW:300.309244155884
CID:6159536
PubChem ID:165915125
Update Time:2025-05-26

benzyl N-(2-ethyl-5-nitrophenyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • 1851469-73-2
    • EN300-12692581
    • benzyl N-(2-ethyl-5-nitrophenyl)carbamate
    • Inchi: 1S/C16H16N2O4/c1-2-13-8-9-14(18(20)21)10-15(13)17-16(19)22-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,17,19)
    • InChI Key: MIAVVBYIIBYUIS-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=C(C=CC=1CC)[N+](=O)[O-])=O)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 300.11100700g/mol
  • Monoisotopic Mass: 300.11100700g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 377
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 84.2Ų

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Additional information on benzyl N-(2-ethyl-5-nitrophenyl)carbamate

Comprehensive Analysis of Benzyl N-(2-ethyl-5-nitrophenyl)carbamate (CAS No. 1851469-73-2)

Benzyl N-(2-ethyl-5-nitrophenyl)carbamate (CAS No. 1851469-73-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its nitrophenyl and carbamate functional groups, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry. Researchers are increasingly exploring its potential applications in drug discovery and crop protection, aligning with the growing demand for sustainable agrochemicals and novel therapeutic agents.

The molecular structure of benzyl N-(2-ethyl-5-nitrophenyl)carbamate includes a benzyl group attached to a carbamate moiety, which is further linked to a 2-ethyl-5-nitrophenyl ring. This configuration contributes to its stability and reactivity, making it suitable for various cross-coupling reactions and catalytic transformations. Recent studies highlight its role in the synthesis of heterocyclic compounds, which are pivotal in developing antimicrobial and anti-inflammatory drugs.

In the context of green chemistry, benzyl N-(2-ethyl-5-nitrophenyl)carbamate has been investigated for its compatibility with eco-friendly solvents and catalysts. This aligns with the global shift toward sustainable manufacturing practices, a topic frequently searched by professionals in the chemical industry. Its potential to reduce waste and energy consumption in synthetic processes positions it as a candidate for green synthesis methodologies.

Another area of interest is the compound's role in polymer chemistry. The nitrophenyl group can act as a photoactive unit, enabling applications in light-responsive materials. This property is particularly relevant to the development of smart coatings and advanced drug delivery systems, which are trending topics in materials science. Researchers are also examining its use in supramolecular chemistry for designing functional nanomaterials.

From an analytical perspective, benzyl N-(2-ethyl-5-nitrophenyl)carbamate can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods are essential for ensuring purity and quality, which are critical for its application in high-value chemical synthesis. The compound's chromatographic behavior and spectral properties have been documented in recent literature, providing valuable insights for quality control.

The growing interest in benzyl N-(2-ethyl-5-nitrophenyl)carbamate is reflected in its inclusion in chemical databases and patent filings. Its versatility as a building block for complex molecules makes it a subject of ongoing research. As the demand for tailored chemical solutions increases, this compound is poised to play a pivotal role in advancing molecular design and industrial applications.

In summary, benzyl N-(2-ethyl-5-nitrophenyl)carbamate (CAS No. 1851469-73-2) represents a promising candidate for diverse scientific and industrial applications. Its unique structural features, combined with its compatibility with modern synthetic techniques, underscore its potential to address contemporary challenges in chemical innovation and sustainable development.

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